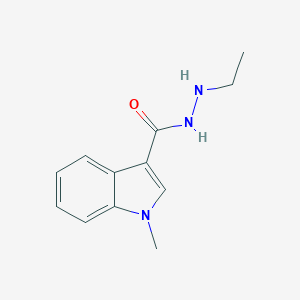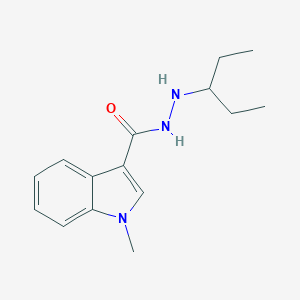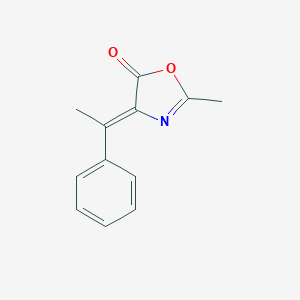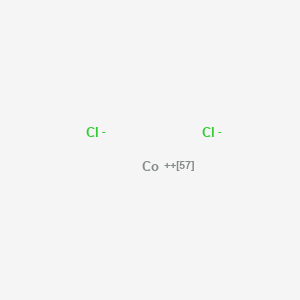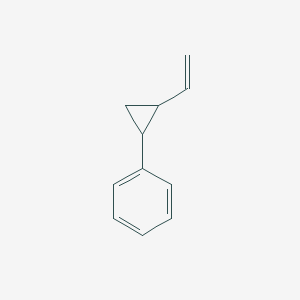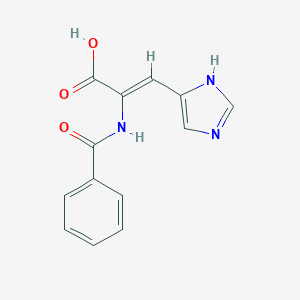
Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane, also known as TMTSP, is a compound that has been extensively studied for its scientific research applications. It is a highly reactive and selective reagent that has found use in various fields such as organic synthesis, materials science, and biochemistry. In
Mecanismo De Acción
The mechanism of action of Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane involves the transfer of a trimethylstannyl group to the substrate, which results in the formation of a tin-carbon bond. This bond is highly reactive and can undergo various transformations, depending on the nature of the substrate. This compound is known to be a highly selective reagent, which makes it a valuable tool for organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe compound for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane is its high reactivity and selectivity, which makes it a valuable tool for organic synthesis. It is also relatively easy to synthesize and handle, making it a convenient reagent for lab experiments. However, this compound is highly sensitive to air and moisture, which can limit its shelf-life and require special handling procedures.
Direcciones Futuras
There are several future directions for research on Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane. One area of interest is the development of new synthetic methods for this compound, which could improve its efficiency and yield. Another direction is the exploration of new applications for this compound, particularly in the field of biochemistry. Finally, there is potential for the development of new this compound-based materials, which could have applications in areas such as catalysis and energy storage.
Conclusion:
This compound is a highly reactive and selective reagent that has found use in various fields such as organic synthesis, materials science, and biochemistry. Its mechanism of action involves the transfer of a trimethylstannyl group to the substrate, resulting in the formation of a tin-carbon bond. This compound is a safe compound for use in scientific research, but its sensitivity to air and moisture can limit its shelf-life and require special handling procedures. There are several future directions for research on this compound, including the development of new synthetic methods, exploration of new applications, and development of new this compound-based materials.
Métodos De Síntesis
The synthesis of Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane involves the reaction of trichlorotrimethylstannane with 2,3,4,5-tetrachloro-6-nitrophenyl lithium, followed by reduction of the resulting intermediate with sodium borohydride. This method yields this compound in high purity and yield, making it a reliable and efficient method for synthesis.
Aplicaciones Científicas De Investigación
Trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane has been widely used in scientific research, particularly in the field of organic synthesis. It is a highly reactive and selective reagent that can be used for a variety of transformations, such as the conversion of aldehydes to alcohols, reduction of ketones to alcohols, and deoxygenation of epoxides. This compound has also found use in materials science, where it has been used as a precursor for the synthesis of various organic-inorganic hybrid materials.
Propiedades
| 15725-05-0 | |
Fórmula molecular |
C12H18Cl4Sn2 |
Peso molecular |
541.5 g/mol |
Nombre IUPAC |
trimethyl-(2,3,4,5-tetrachloro-6-trimethylstannylphenyl)stannane |
InChI |
InChI=1S/C6Cl4.6CH3.2Sn/c7-3-1-2-4(8)6(10)5(3)9;;;;;;;;/h;6*1H3;; |
Clave InChI |
JHEQOVGZJIGKOC-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)C1=C(C(=C(C(=C1[Sn](C)(C)C)Cl)Cl)Cl)Cl |
SMILES canónico |
C[Sn](C)(C)C1=C(C(=C(C(=C1[Sn](C)(C)C)Cl)Cl)Cl)Cl |
Sinónimos |
1,2-Bis(trimethylstannyl)-3,4,5,6-tetrachlorobenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


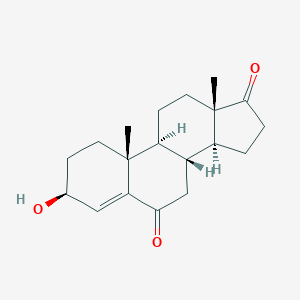
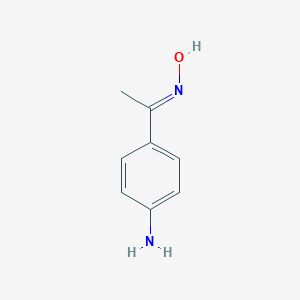
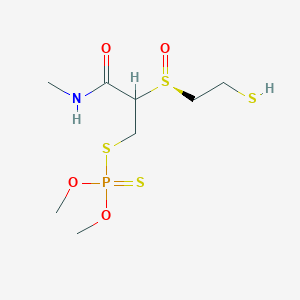



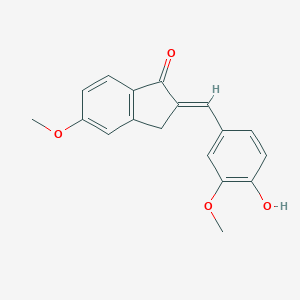
![2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid](/img/structure/B231283.png)
